(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with a cyanopropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide typically involves the bromination of 4,5-dimethoxybenzyl alcohol to obtain 2-bromo-4,5-dimethoxybenzyl alcohol . This intermediate is then subjected to further reactions to introduce the cyanopropenamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while substitution of the bromo group can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated and methoxylated phenyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups may enhance binding affinity and selectivity, while the cyanopropenamide moiety can participate in covalent interactions with target proteins. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl alcohol: A precursor in the synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide.
(2-bromo-4,5-dimethoxyphenyl)-acetic acid: Another brominated and methoxylated phenyl compound with different functional groups.
(2-bromo-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanone: A structurally related compound with additional methoxy and isoquinolinyl groups.
Uniqueness
This compound is unique due to the presence of the cyanopropenamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H2,15,16)/b8-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKLORRPGFADV-BAQGIRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)N)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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